methyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate
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Overview
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is an important class of molecules that make up a part of DNA and RNA structures .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives have been known to undergo a variety of reactions, particularly at the nitrogen positions .Scientific Research Applications
Synthesis and Heterocyclic System Applications
- Pyrimidine derivatives have been synthesized for various applications, including the preparation of heterocyclic systems such as pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and others. These compounds are synthesized using reagents like methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, demonstrating the versatility of pyrimidine in heterocyclic chemistry (Toplak et al., 1999).
Antimicrobial and Cytotoxic Activities
- Novel benzodifuranyl derivatives synthesized from pyrimidine compounds have shown significant antimicrobial and cytotoxic activities. These include compounds like (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo [1,2-b: 5,4-b’] difuran-2-carboxamide, highlighting the potential of pyrimidine derivatives in developing new antimicrobial and anticancer agents (Abu‐Hashem et al., 2020).
Anticonvulsant and Gastroprotective Effects
- Pyrimidinone derivatives have been investigated for their anticonvulsant and gastroprotective effects. The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones and their evaluation against various models have indicated their potential as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).
Dual Inhibitory Activities
- Research on thieno[2,3-d]pyrimidine derivatives has explored their dual inhibitory activities against enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their potential as antitumor agents. The structural modifications in these compounds have been shown to significantly enhance their biological activities, suggesting their applicability in cancer therapy (Gangjee et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-4-27(5-2)14-7-15-28-20-9-6-8-19(20)22(26-24(28)31)33-16-21(29)25-18-12-10-17(11-13-18)23(30)32-3/h10-13H,4-9,14-16H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDQHVIRGQSHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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